molecular formula C28H36Br2Si B12606567 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole CAS No. 918795-25-2

2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole

Cat. No.: B12606567
CAS No.: 918795-25-2
M. Wt: 560.5 g/mol
InChI Key: ZKKMGVHYZYEPHB-UHFFFAOYSA-N
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Description

2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole is a silole derivative known for its unique structural and electronic properties. Siloles are a class of compounds that contain a five-membered ring with silicon as one of the ring atoms. The presence of bromophenyl groups and dihexyl chains in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole typically involves the following steps:

    Formation of the Silole Ring: The silole ring can be synthesized through a cyclization reaction involving a silicon-containing precursor and an appropriate diene.

    Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

    Attachment of Dihexyl Chains: The dihexyl chains can be attached through a Grignard reaction or a similar alkylation process, where hexyl magnesium bromide reacts with the silole precursor to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: The bromophenyl groups in this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The silole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used in the Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Used for modifying the silole ring.

Major Products:

    Substituted Siloles: Formed through substitution reactions.

    Oxidized or Reduced Siloles: Formed through oxidation or reduction reactions.

Scientific Research Applications

2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole is primarily related to its electronic properties. The silole ring structure allows for efficient electron transport and light emission, making it suitable for use in optoelectronic devices. The bromophenyl groups and dihexyl chains enhance the compound’s solubility and stability, facilitating its incorporation into various applications.

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole stands out due to its silole ring, which imparts unique electronic properties not found in other similar compounds. This makes it particularly valuable in optoelectronic applications where efficient electron transport and light emission are crucial.

Properties

CAS No.

918795-25-2

Molecular Formula

C28H36Br2Si

Molecular Weight

560.5 g/mol

IUPAC Name

2,5-bis(4-bromophenyl)-1,1-dihexylsilole

InChI

InChI=1S/C28H36Br2Si/c1-3-5-7-9-21-31(22-10-8-6-4-2)27(23-11-15-25(29)16-12-23)19-20-28(31)24-13-17-26(30)18-14-24/h11-20H,3-10,21-22H2,1-2H3

InChI Key

ZKKMGVHYZYEPHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si]1(C(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)CCCCCC

Origin of Product

United States

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